The Strategic Importance of Fluorinated Building Blocks
The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to 2-Fluoroethylamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Fluoroethylamine Hydrochloride (CAS No: 460-08-2), a pivotal fluorinated building block for researchers, scientists, and professionals in drug development and materials science. The document delves into its fundamental physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key applications. Emphasis is placed on the strategic advantage of incorporating the fluoroethyl moiety into complex molecules to enhance metabolic stability, modulate electronic characteristics, and refine pharmacokinetic profiles. This guide serves as an authoritative resource, integrating technical data with practical insights to facilitate its effective use in advanced chemical synthesis.
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a well-established strategy for optimizing molecular properties.[1][2] Fluorine's high electronegativity and small atomic radius can significantly alter a compound's metabolic stability, protein binding affinity, and lipophilicity.[2] 2-Fluoroethylamine hydrochloride emerges as a critical intermediate, offering a direct and efficient pathway to introduce the valuable fluoroethyl functional group into a wide array of molecular scaffolds.[1] Its bifunctional nature, possessing both a reactive primary amine and a stable C-F bond, makes it a versatile tool for constructing novel pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Physicochemical and Molecular Properties
2-Fluoroethylamine hydrochloride is typically a white to light-orange crystalline solid.[3][4] It is known to be soluble in water and alcohol and is hygroscopic, necessitating storage in a cool, dry place under an inert atmosphere.[5][6]
Table 1: Core Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 460-08-2 | [3][7][8] |
| Molecular Formula | C₂H₆FN·HCl | [3][7] |
| Molecular Weight | 99.53 g/mol | [3][4] |
| Appearance | White to light yellow/orange powder or crystal | [3][4] |
| Melting Point | 99-103 °C | [5][6] |
| Solubility | Soluble in water | [5][6] |
| Purity | ≥90%, ≥95%, >97% grades available | [4][7][8] |
| PubChem ID | 9995 | [3] |
| EC Number | 207-302-3 | [7] |
| MDL Number | MFCD00008161 | [3][7] |
Molecular Structure and Spectroscopic Profile
The utility of 2-fluoroethylamine hydrochloride is fundamentally tied to its molecular structure. The protonated amine group and the adjacent fluorine atom create a unique electronic environment that influences its conformation and reactivity.
Caption: Chemical structure of 2-Fluoroethylamine Hydrochloride.
Conformational Analysis: The Gauche Effect
A noteworthy stereoelectronic feature of protonated 2-fluoroethylamine is the pronounced "gauche effect."[7][8] Unlike its non-protonated form, the hydrochloride salt preferentially adopts a conformation where the C-F and C-NH₃⁺ bonds are gauche (dihedral angle of ~60°) rather than anti to each other.[7] This preference is attributed primarily to electrostatic attraction between the electronegative fluorine atom and the positively charged ammonium group, an interaction that persists even in aqueous solutions.[4][9] This conformational lock can be a critical design element in drug development, influencing how a molecule fits into a protein's binding site.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for confirming the identity and purity of 2-fluoroethylamine hydrochloride. The spectra are characterized by distinct signals for the two methylene groups, with splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
δ 8.01 (s, 3H): Represents the three protons of the ammonium group (–NH₃⁺). The signal is typically a singlet but can be broad.
-
δ 4.64 (dt, 2H): Corresponds to the methylene group attached to fluorine (F–CH₂–). The signal appears as a doublet of triplets due to coupling with the vicinal fluorine and the adjacent CH₂ group.
-
δ 3.17 (dt, 2H): Assigned to the methylene group attached to the nitrogen (H₃N⁺–CH₂–). This signal is also a doublet of triplets due to coupling with the adjacent CH₂ group and the vicinal fluorine.
-
δ 80.6 (d): The carbon atom bonded to fluorine (F–C H₂), showing a characteristic large one-bond C-F coupling constant.
-
δ 39.3 (d): The carbon atom bonded to the ammonium group (H₃N⁺–C H₂), which also exhibits smaller two-bond C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups within the molecule. Characteristic Absorption Bands (cm⁻¹): [1][10]
-
3095 - 2925: Strong, broad absorptions corresponding to N-H and C-H stretching vibrations of the ammonium and methylene groups.
-
1579 - 1510: Medium intensity bands associated with N-H bending (asymmetric and symmetric) of the primary ammonium salt.
-
1067: A strong band typical for C-F stretching vibrations.
Synthesis Methodology
Several synthetic routes to 2-fluoroethylamine hydrochloride have been reported. A common and scalable method is based on the conversion of 2-fluoroethanol, as detailed in patent literature.[10][11] This process avoids more hazardous reagents and can produce high-purity material.[11]
Caption: Key reaction pathways of 2-Fluoroethylamine.
Key reactions include:
-
Amide and Urea Formation: It readily reacts with acyl chlorides, isocyanates, and other activated carbonyl compounds to form stable amides and ureas, which are common functional groups in drug molecules. [1][12]* Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to form secondary amines.
-
Synthesis of Heterocycles: It serves as a building block for incorporating the fluoroethyl side-chain onto various heterocyclic cores.
Examples of compounds synthesized using 2-fluoroethylamine hydrochloride include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl) urea (BFU), and N-2-fluoroethylmaleimide. [12]
Key Applications
The versatility of this compound has led to its use across several high-tech fields.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders and in the development of PET imaging agents. [3][12]The fluoroethyl group can enhance blood-brain barrier penetration and improve metabolic stability. [2]* Agrochemicals: It is used to create more effective and environmentally stable herbicides and pesticides. [3]* Materials Science: The compound is used in the development of specialty polymers and is gaining attention as an organic spacer cation in the synthesis of fluorinated perovskite materials for more stable and efficient solar cells. [1][3]* Biochemical Research: It can act as a building block in the synthesis of fluorinated amino acids and peptides to study protein interactions and functions. [3]
Safety and Toxicology
2-Fluoroethylamine hydrochloride is classified as an irritant and requires careful handling in a laboratory setting. [6]Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [6]Work should be conducted in a well-ventilated fume hood.
Table 2: Hazard and Safety Information
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection. | [4] |
| Acute Toxicity | LD50 (Intraperitoneal, mouse): 10.37 mg/kg | [5] |
| Incompatibilities | Strong oxidizing agents. | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic. | [4][5] |
Conclusion
2-Fluoroethylamine hydrochloride is a high-value chemical intermediate whose strategic importance continues to grow. Its ability to confer desirable properties such as enhanced metabolic stability and modulated bioavailability makes it an indispensable tool in the design of next-generation pharmaceuticals. Furthermore, its expanding role in materials science underscores its versatility. This guide provides the core technical knowledge required for scientists to confidently and effectively leverage the unique properties of 2-fluoroethylamine hydrochloride in their research and development endeavors.
References
-
O'Hagan, D. (2008). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Royal Society of Chemistry. Retrieved from [Link]
- The preparation method of 2-fluorine ethylamine hydrochloride. (2017). Google Patents.
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Freitas, M. P., & Bühl, M. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. Retrieved from [Link]
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Stalke, D., et al. (2016). Toward Fluorinated Spacers for MAPI-Derived Hybrid Perovskites: Synthesis, Characterization, and Phase Transitions of (FC2H4NH3)2PbCl4. Chemistry of Materials, 28(18), 6560–6566. Retrieved from [Link]
- Preparation method of 2-fluoroethylamine hydrochloride. (2015). Google Patents.
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RTECS NUMBER-KR7570000. (n.d.). Chemical Toxicity Database. Retrieved from [Link]
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2-Fluoroethylamine hydrochloride. (2024). ChemBK. Retrieved from [Link]
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2-Fluoroethylamine hydrochloride CAS 460-08-2. (n.d.). Caming Pharmaceutical Ltd. Retrieved from [Link]
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